molecular formula C24H19NO4 B11638009 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide

Cat. No.: B11638009
M. Wt: 385.4 g/mol
InChI Key: BXEGTZBUEZEGJJ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide is a complex organic compound with a unique structure that combines an anthraquinone core with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 4-propoxybenzoyl chloride. The reaction is carried out under standard amide formation conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an inert atmosphere, such as nitrogen, and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzamides.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
  • 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide is unique due to its specific combination of an anthraquinone core with a propoxy-substituted benzamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C24H19NO4/c1-2-13-29-17-10-7-15(8-11-17)24(28)25-16-9-12-20-21(14-16)23(27)19-6-4-3-5-18(19)22(20)26/h3-12,14H,2,13H2,1H3,(H,25,28)

InChI Key

BXEGTZBUEZEGJJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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